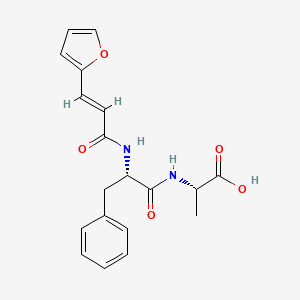

FA-Phe-ala-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5/c1-13(19(24)25)20-18(23)16(12-14-6-3-2-4-7-14)21-17(22)10-9-15-8-5-11-26-15/h2-11,13,16H,12H2,1H3,(H,20,23)(H,21,22)(H,24,25)/b10-9+/t13-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTCFISCFHKOHX-AULVFQMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties and Biological Interactions of Folic Acid-Peptide Conjugates, with a Focus on FA-Phe-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological interactions of folic acid-peptide conjugates, specifically focusing on the conceptual molecule Folic Acid-Phenylalanine-Alanine (FA-Phe-Ala-OH). This conjugate represents a targeted drug delivery strategy, leveraging the over-expression of folate receptors on cancer cells to enhance therapeutic efficacy and specificity.

Introduction to Folic Acid-Peptide Conjugates

Folic acid (FA), a B vitamin, is a crucial molecule for cell growth and metabolism. Its receptor, the folate receptor (FR), is often overexpressed on the surface of various cancer cells, while its expression in healthy tissues is limited. This differential expression makes the folate receptor an attractive target for cancer-specific drug delivery. By conjugating therapeutic peptides to folic acid, it is possible to selectively deliver these agents to tumor cells, thereby increasing their local concentration and reducing systemic toxicity. The peptide moiety, in this case, Phenylalanine-Alanine (Phe-Ala), can be designed to have therapeutic properties or to act as a linker.

Physicochemical Properties of this compound

Table 1: Calculated and Estimated Physicochemical Properties of this compound

| Property | Value | Method/Source |

| Molecular Formula | C₃₁H₃₄N₉O₉ | Calculated |

| Molecular Weight | 688.66 g/mol | Calculated |

| Solubility | Low in water, soluble in DMSO, DMF | Inferred from Folic Acid and peptide properties[1][2] |

| LogP (Octanol/Water) | Varies with pH, likely low | Estimated based on hydrophilic nature of FA and peptide backbone |

| Appearance | Yellow to orange powder | Based on the color of Folic Acid[3] |

| Stability | Stable under physiological conditions (pH 7.4) | Inferred from stability studies of similar conjugates[1][2] |

Synthesis and Characterization

The synthesis of this compound typically involves the conjugation of the peptide (Phe-Ala) to the γ-carboxyl group of the glutamic acid residue of folic acid. This specific conjugation is crucial for maintaining high affinity for the folate receptor.

a) Peptide Synthesis (Phe-Ala-OH): The dipeptide Phenylalanine-Alanine is synthesized using standard solid-phase peptide synthesis (SPPS) or liquid-phase synthesis methods.

b) Folic Acid Activation and Conjugation:

-

Activation: The γ-carboxyl group of folic acid is selectively activated using a carbodiimide coupling agent such as Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Conjugation: The activated folic acid is then reacted with the N-terminus of the Phe-Ala dipeptide. The reaction mixture is stirred at room temperature for several hours.

-

Purification: The resulting this compound conjugate is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

c) Characterization Methods:

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final conjugate. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

-

Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to confirm the molecular weight of the synthesized conjugate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the conjugate and verify the successful coupling of the peptide to folic acid.

-

UV-Visible Spectroscopy: The concentration of the folate conjugate can be determined by measuring its absorbance at specific wavelengths (around 280 nm and 365 nm in a neutral pH buffer).

Biological Activity and Mechanism of Action

The primary biological mechanism of action for this compound is its targeted delivery to cells overexpressing the folate receptor, followed by internalization through receptor-mediated endocytosis.

Folate-peptide conjugates bind to the folate receptor on the cell surface with high affinity.[4][5] This binding triggers the internalization of the receptor-ligand complex into the cell through an endocytic vesicle.[6][7] Inside the cell, the endosome matures, and its internal pH decreases. This acidic environment facilitates the release of the conjugate from the receptor.[7][8] The receptor is then recycled back to the cell surface, while the conjugate can exert its therapeutic effect within the cell.[7][8]

Diagram 1: Folate Receptor-Mediated Endocytosis Pathway

Caption: Workflow of this compound cellular uptake.

To evaluate the efficacy of folate-mediated targeting, in vitro cell-based assays are essential.

Diagram 2: Experimental Workflow for Cellular Uptake Analysis

Caption: Workflow for cellular uptake analysis.

Conclusion

This compound represents a promising paradigm in targeted cancer therapy. Its design leverages a fundamental biological pathway to achieve selectivity, potentially leading to more effective treatments with fewer side effects. The synthesis and characterization of such conjugates require a multidisciplinary approach, combining expertise in peptide chemistry, bioconjugation, and cell biology. Further research into the specific properties and in vivo behavior of this compound and similar conjugates is warranted to fully realize their therapeutic potential.

References

- 1. Folic Acid–Peptide Conjugates Combine Selective Cancer Cell Internalization with Thymidylate Synthase Dimer Interface Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Folic Acid | C19H19N7O6 | CID 135398658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Folate receptor-mediated Therapeutics and Imaging - Biotechnology Kiosk [biotechkiosk.com]

- 5. chemmethod.com [chemmethod.com]

- 6. Folate receptor endocytosis and trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Synthesis of Furylacryloyl-L-phenylalanyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for Furylacryloyl-L-phenylalanyl-L-alanine, a modified tripeptide of interest in various research and development domains. The synthesis is presented as a multi-step solution-phase peptide synthesis, a well-established and versatile methodology.

Overview of the Synthetic Strategy

The synthesis of Furylacryloyl-L-phenylalanyl-L-alanine is strategically divided into three main stages:

-

Stage 1: Synthesis of the Dipeptide L-phenylalanyl-L-alanine. This involves the coupling of appropriately protected L-phenylalanine and L-alanine residues, followed by the removal of protecting groups.

-

Stage 2: Synthesis of 3-(2-furyl)acrylic Acid. This precursor provides the furylacryloyl moiety for the final coupling step.

-

Stage 3: Coupling of 3-(2-furyl)acrylic Acid to L-phenylalanyl-L-alanine. This final step yields the target molecule.

This guide will provide detailed experimental protocols for each stage, along with a summary of the necessary reagents and expected outcomes.

Stage 1: Synthesis of the Dipeptide L-phenylalanyl-L-alanine

The synthesis of the dipeptide backbone is achieved through a solution-phase approach, which offers flexibility and scalability. The strategy involves the use of protecting groups to prevent unwanted side reactions and ensure the formation of the desired peptide bond.

Protection of Amino Acids

To control the peptide bond formation, the N-terminus of L-phenylalanine is protected with a tert-butyloxycarbonyl (Boc) group, and the C-terminus of L-alanine is protected as a methyl ester.

-

N-Boc-L-phenylalanine: This starting material is commercially available or can be prepared by reacting L-phenylalanine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

-

L-alanine methyl ester hydrochloride: This is prepared by reacting L-alanine with methanol in the presence of thionyl chloride. The hydrochloride salt is typically used to improve stability and handling.

Dipeptide Coupling

The protected amino acids are coupled using a carbodiimide-mediated reaction. Dicyclohexylcarbodiimide (DCC) is a common and effective coupling agent for this purpose.

Experimental Protocol: Synthesis of Boc-L-phenylalanyl-L-alanine methyl ester (Boc-Phe-Ala-OMe)

-

Dissolve L-alanine methyl ester hydrochloride (1.0 eq) in chloroform (CHCl₃).

-

Add N-methylmorpholine (NMM) (2.1 eq) at 0°C and stir the reaction mixture for 15 minutes.

-

Add a solution of N-Boc-L-phenylalanine (1.0 eq) in CHCl₃ to the reaction mixture.

-

Add Dicyclohexylcarbodiimide (DCC) (1.0 eq) with continuous stirring.

-

Allow the reaction to proceed for 24 hours at room temperature.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 5% sodium bicarbonate (NaHCO₃) solution and saturated sodium chloride (NaCl) solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from a mixture of chloroform and petroleum ether to obtain pure Boc-Phe-Ala-OMe.

Deprotection of the Dipeptide

The protecting groups are removed in a two-step process to yield the free dipeptide, L-phenylalanyl-L-alanine.

Experimental Protocol: Synthesis of L-phenylalanyl-L-alanine

-

Boc Deprotection:

-

Dissolve the purified Boc-Phe-Ala-OMe (1.0 eq) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Evaporate the solvent to obtain the TFA salt of Phe-Ala-OMe.

-

-

Saponification (Methyl Ester Deprotection):

-

Dissolve the Phe-Ala-OMe TFA salt in a mixture of methanol and water.

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with a dilute acid (e.g., HCl) to pH 7.

-

Remove the solvent under reduced pressure.

-

The resulting crude L-phenylalanyl-L-alanine can be purified by recrystallization or chromatography.

-

Stage 2: Synthesis of 3-(2-furyl)acrylic Acid

3-(2-furyl)acrylic acid is a key precursor for the final acylation step. It can be synthesized via a Knoevenagel condensation reaction between furfural and malonic acid.

Experimental Protocol: Synthesis of 3-(2-furyl)acrylic Acid

-

In a reaction vessel, combine furfural (1.0 eq), malonic acid (1.4 eq), and pyridine (2.4 eq).

-

Add a catalytic amount of piperidine (0.025 eq).

-

Heat the reaction mixture to 95°C and stir for 2.5 hours.

-

After cooling, acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 3-(2-furyl)acrylic acid. A reported yield for this reaction is 92.8% with 99.5% purity.

Stage 3: N-Acylation to Yield Furylacryloyl-L-phenylalanyl-L-alanine

The final step involves the coupling of 3-(2-furyl)acrylic acid to the free amino group of the L-phenylalanyl-L-alanine dipeptide. A variety of modern coupling reagents can be employed for this step to ensure high yield and minimize side reactions. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a suitable choice.

Experimental Protocol: Synthesis of Furylacryloyl-L-phenylalanyl-L-alanine

-

Dissolve L-phenylalanyl-L-alanine (1.0 eq) and 3-(2-furyl)acrylic acid (1.1 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Add a tertiary base, such as diisopropylethylamine (DIPEA) (2.5 eq), to the mixture.

-

Add HBTU (1.1 eq) to the reaction mixture and stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final product, Furylacryloyl-L-phenylalanyl-L-alanine.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis.

Table 1: Reagents and Typical Yields for Dipeptide Synthesis

| Step | Starting Materials | Key Reagents | Product | Typical Yield |

| Coupling | N-Boc-L-phenylalanine, L-alanine methyl ester hydrochloride | DCC, NMM | Boc-Phe-Ala-OMe | >80% |

| Deprotection | Boc-Phe-Ala-OMe | TFA, LiOH/NaOH | L-phenylalanyl-L-alanine | >90% (over two steps) |

Table 2: Reagents and Yield for 3-(2-furyl)acrylic Acid Synthesis

| Starting Materials | Key Reagents | Product | Typical Yield | Purity |

| Furfural, Malonic acid | Pyridine, Piperidine | 3-(2-furyl)acrylic Acid | 92.8% | 99.5% |

Table 3: Reagents for Final N-Acylation

| Starting Materials | Key Reagents | Product |

| L-phenylalanyl-L-alanine, 3-(2-furyl)acrylic acid | HBTU, DIPEA | Furylacryloyl-L-phenylalanyl-L-alanine |

Visualizations

The following diagrams illustrate the synthetic pathway and workflow.

Conclusion

This technical guide outlines a detailed and feasible synthetic route for Furylacryloyl-L-phenylalanyl-L-alanine. The described solution-phase peptide synthesis methodology is robust and allows for the preparation of the target compound in good yields. The provided experimental protocols serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development. It is recommended that all experimental procedures be carried out by trained personnel in a properly equipped laboratory, following all relevant safety precautions. Further optimization of reaction conditions may be necessary to achieve the highest possible yields and purity.

An In-depth Technical Guide on the Biological Significance of the N-Formyl-L-phenylalanyl-L-alanine (FA-Phe-Ala-OH) Peptide Sequence

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the biological significance of the N-formyl-L-phenylalanyl-L-alanine (FA-Phe-Ala-OH) peptide. N-formylated peptides, including this compound, are potent signaling molecules that play a critical role in the innate immune response by acting as chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages. These peptides are recognized by a specific class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs). This document details the structure-activity relationships of N-formylated peptides, their interaction with FPRs, the subsequent intracellular signaling cascades, and the physiological responses they elicit. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from the well-characterized and potent N-formylated peptide, N-formyl-methionyl-leucyl-phenylalanine (fMLP), and other analogs to provide a comparative framework for understanding the potential biological activity of this compound. Detailed experimental protocols for key assays used to characterize N-formylated peptides are also provided.

Introduction to N-Formylated Peptides

N-formylated peptides are short peptides with an N-terminal amino acid that is N-formylated. In prokaryotes, protein synthesis is initiated with N-formylmethionine, and therefore, bacteria are a major source of these peptides.[1] When released from bacteria or from damaged mitochondria (which share evolutionary origins with bacteria), these peptides act as potent pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), respectively.[2] The immune system recognizes these peptides as danger signals, leading to the recruitment of immune cells to sites of infection or injury.[2]

The prototypical and most extensively studied N-formylated peptide is N-formyl-methionyl-leucyl-phenylalanine (fMLP).[3] The structure-activity relationship of these peptides has been a subject of significant research, revealing the critical role of the N-formyl group and the composition of the amino acid sequence in determining their biological potency.[4]

Formyl Peptide Receptors (FPRs)

N-formylated peptides exert their biological effects by binding to a family of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[5] In humans, this family consists of three members:

-

FPR1: A high-affinity receptor for fMLP and other N-formylated peptides.[4]

-

FPR2 (formerly FPRL1): A low-affinity receptor for fMLP but a high-affinity receptor for other ligands, including lipoxin A4 and serum amyloid A.[4]

-

FPR3 (formerly FPRL2): Its function is less well-characterized.[4]

These receptors are primarily expressed on the surface of myeloid cells, including neutrophils, monocytes, and macrophages.[6]

Quantitative Data for N-Formylated Peptides

| Peptide Sequence | Receptor | Assay Type | Parameter | Value | Reference |

| N-formyl-Met-Leu-Phe (fMLP) | FPR1 | Receptor Binding | Kd | ~1 nM | [7] |

| FPR1 | GTPase Activation | EC50 | ~100 nM | [7] | |

| FPR2 | Calcium Mobilization | EC50 | ~5 µM | [8] | |

| FPR2 | Chemotaxis | EC50 | ~5 µM | [8] | |

| N-formyl-Met-Leu-Phe-OMe | FPR1 | Chemotaxis | EC50 | Not specified, but active | Not specified |

| N-formyl-Ala-Leu-Phe (fALF) | Not specified | Chemotaxis | Not specified, but active | [9] | |

| N-formyl-Met-Phe (fMF) | Not specified | Chemotaxis | Not specified, but active | [9] |

Signaling Pathways

Upon binding of an N-formylated peptide to an FPR, a conformational change in the receptor activates intracellular heterotrimeric G proteins, primarily of the Gi family. This initiates a cascade of downstream signaling events, leading to various cellular responses.

G Protein-Coupled Signaling Cascade

Caption: FPR Signaling Cascade

Activation of Gi proteins leads to the dissociation of the Gα and Gβγ subunits. Both subunits can activate downstream effectors. A key pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). These events culminate in cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of N-formylated peptides.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This assay measures the directed migration of neutrophils towards a chemoattractant.

Workflow Diagram:

Caption: Chemotaxis Assay Workflow

Protocol:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using a density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend the purified neutrophils in a suitable buffer, such as RPMI-1640, at a concentration of 2.5 × 105 cells/mL.[2]

-

Chemoattractant Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in RPMI-1640 to obtain a range of concentrations for creating a dose-response curve. A positive control, such as fMLP (e.g., 250 nM), and a vehicle control (DMSO) should be included.[2]

-

Boyden Chamber Assembly: Use a 24-well Transwell plate with polycarbonate membrane inserts (e.g., 8 µm pore size for human neutrophils).[2]

-

Assay Procedure:

-

Add 200 µL of the chemoattractant solution (this compound dilutions, fMLP, or vehicle control) to the lower chamber of the Transwell plate.[2]

-

Add 100 µL of the neutrophil suspension to the upper chamber (the insert).[2]

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for a suitable duration (e.g., overnight).[2]

-

-

Analysis:

-

After incubation, remove the inserts. Fix the migrated cells on the underside of the membrane with methanol and stain with a suitable stain (e.g., Diff-Quik).

-

Count the number of migrated cells in several microscopic fields for each well.

-

Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve and determine the EC50.

-

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Protocol:

-

Cell Preparation:

-

Use a cell line expressing the target FPR (e.g., FPR1-transfected HEK293 cells or a myeloid cell line like THP-1).

-

Culture the cells to an appropriate density in a 96-well plate.

-

-

Dye Loading:

-

Assay Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Use a fluorescence plate reader with an automated injection system.

-

Establish a baseline fluorescence reading for each well.

-

Inject the this compound solutions into the wells and immediately begin recording the fluorescence intensity over time (e.g., for 5 minutes).[2]

-

-

Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Calculate the peak fluorescence response for each concentration of the peptide.

-

Plot the peak response against the peptide concentration to generate a dose-response curve and determine the EC50.

-

Receptor Binding Assay

This assay measures the affinity of a ligand for its receptor.

Protocol:

-

Cell and Membrane Preparation:

-

Use cells expressing the target FPR.

-

Prepare cell membranes by homogenization and centrifugation.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membranes, a radiolabeled or fluorescently labeled known FPR ligand (e.g., [3H]fMLP or FITC-fMLF), and varying concentrations of the unlabeled competitor ligand (this compound).[10]

-

Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound ligand from the free ligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound ligand.

-

-

Detection and Analysis:

-

Quantify the amount of bound labeled ligand on the filters using a scintillation counter (for radiolabels) or a fluorescence plate reader.

-

Plot the percentage of bound labeled ligand against the concentration of the unlabeled competitor.

-

Analyze the data using a competitive binding model to determine the IC50 of this compound, from which the inhibition constant (Ki) can be calculated.

-

Conclusion

The N-formyl-L-phenylalanyl-L-alanine peptide, by analogy to other N-formylated peptides, is predicted to be a biologically significant molecule that functions as a chemoattractant for immune cells. Its activity is mediated through the Formyl Peptide Receptor family, triggering intracellular signaling cascades that lead to chemotaxis, calcium mobilization, and other inflammatory responses. While specific quantitative data for this compound is currently lacking, the well-established methodologies and the extensive knowledge of related compounds provide a robust framework for its characterization. The experimental protocols detailed in this guide offer a practical approach for researchers to elucidate the specific biological profile of this compound and to explore its potential roles in health and disease.

References

- 1. 7tmantibodies.com [7tmantibodies.com]

- 2. scienceopen.com [scienceopen.com]

- 3. Computational Structure-activity Relationship Analysis of Small-Molecule Agonists for Human Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 5. A Haptotaxis Assay for Neutrophils using Optical Patterning and a High-content Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of formyl peptide receptor coupling to g(i)alpha(1), g(i)alpha(2), and g(i)alpha(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Computational structure-activity relationship analysis of small-molecule agonists for human formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AID 805 - Assay for Formylpeptide Receptor Family Ligands - PubChem [pubchem.ncbi.nlm.nih.gov]

The Use of FA-Phe-Ala-OH as a Chromogenic Substrate for Protease Activity: A Technical Guide

This technical guide provides an in-depth overview of N-(3-(2-Furyl)acryloyl)-L-phenylalanyl-L-alanine (FA-Phe-Ala-OH), a chromogenic dipeptide substrate used for the continuous monitoring of protease activity. Tailored for researchers, scientists, and professionals in drug development, this document details the substrate's properties, the mechanism of its enzymatic cleavage, and its application in assays for specific proteases such as chymotrypsin and thermolysin. It includes a detailed experimental protocol, quantitative kinetic data for analogous substrates, and visualizations of the assay workflow and relevant signaling pathways.

Introduction to this compound

This compound is a synthetic dipeptide derivative designed to act as a substrate for certain endopeptidases. The molecule consists of an L-phenylalanine residue linked to an L-alanine residue. The N-terminus of the phenylalanine is modified with a furylacryloyl (FA) group. This FA group is a chromophore, meaning it absorbs light at a specific wavelength. The cleavage of the peptide bond between phenylalanine and alanine by a protease results in a change in the electronic environment of the FA group, leading to a detectable shift in its ultraviolet (UV) absorbance. This property allows for a continuous, spectrophotometric assay of enzyme activity. The specificity of the substrate is primarily determined by the amino acid residues, with the Phenylalanine at the P1 position making it a target for chymotrypsin-like and other proteases with a preference for large hydrophobic residues.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for preparing solutions, determining concentrations, and understanding the substrate's behavior in an assay.

| Property | Value |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]propanoic acid[1] |

| Synonyms | This compound |

| Molecular Formula | C₁₉H₂₀N₂O₅[1] |

| Molecular Weight | 356.4 g/mol [1] |

| Structure | A furylacryloyl group attached to the N-terminus of a Phe-Ala dipeptide. |

Principle of Protease Activity Measurement

The use of this compound in protease assays is based on the principle of spectrophotometry. The intact substrate has a characteristic UV absorbance spectrum. When a protease cleaves the peptide bond between the phenylalanine (P1) and alanine (P1') residues, the furylacryloyl-phenylalanine product is released. This cleavage event alters the conjugated system of the chromophore, resulting in a decrease in absorbance at a specific wavelength, typically around 340 nm. The rate of this decrease in absorbance is directly proportional to the rate of substrate hydrolysis and thus to the enzyme's activity. This allows for a continuous and real-time measurement of the enzymatic reaction.

Enzymatic Hydrolysis and Protease Specificity

This compound is primarily a substrate for proteases that recognize and cleave peptide bonds C-terminal to large hydrophobic amino acids.

Chymotrypsin

Chymotrypsin is a serine protease found in the digestive system that preferentially cleaves peptide bonds following aromatic amino acids like phenylalanine, tryptophan, and tyrosine.[2] The phenylalanine residue at the P1 position of this compound fits well into the hydrophobic S1 binding pocket of chymotrypsin, making it a suitable substrate for this enzyme.[2]

Thermolysin

Thermolysin is a thermostable metalloendopeptidase from Bacillus thermoproteolyticus.[3] It also exhibits a preference for cleaving peptide bonds on the N-terminal side of large hydrophobic residues, including phenylalanine, leucine, and isoleucine.[3] Therefore, this compound can also be effectively used to assay the activity of thermolysin and other thermolysin-like proteases.

Quantitative Kinetic Data

The efficiency of a protease in cleaving a substrate is described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). Kₘ is an indicator of the affinity of the enzyme for the substrate, while kcat represents the turnover number.

Table 1: Kinetic Parameters for Thermolysin with N-Furylacryloyl Dipeptide Substrates at 25°C.

| Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| Fua-Gly-LeuNH₂ | 1.1 | 37 | 33,600 |

| Fua-Gly-PheNH₂ | 3.8 | 1.0 | 260 |

| Data sourced from a study on the pH and temperature dependences of thermolysin catalysis. The conditions were not specified to be identical for both substrates but provide a comparative view.[3] |

For chymotrypsin, while quantitative values for this compound are not available, it is known to efficiently hydrolyze peptides with phenylalanine at the P1 position. The kcat/Kₘ values are influenced by the amino acids in the P' positions, and the presence of alanine at P1' in this compound is generally well-tolerated.

Detailed Experimental Protocol: Spectrophotometric Protease Assay

This section provides a representative protocol for measuring protease activity using this compound. This protocol should be optimized for the specific protease and experimental conditions.

Objective: To determine the kinetic parameters of a protease using this compound.

Materials:

-

This compound substrate

-

Purified protease (e.g., bovine α-chymotrypsin or thermolysin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂)

-

Solvent for substrate (e.g., Dimethyl sulfoxide, DMSO)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading in the UV range (e.g., 340 nm) and maintaining a constant temperature.

Procedure:

-

Substrate Stock Solution Preparation:

-

Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Note: The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid effects on enzyme activity.

-

-

Enzyme Solution Preparation:

-

Prepare a stock solution of the protease in the assay buffer.

-

Determine the protein concentration of the stock solution using a standard method (e.g., Bradford assay or absorbance at 280 nm).

-

On the day of the experiment, dilute the enzyme stock to the desired working concentration in cold assay buffer.

-

-

Assay Setup:

-

Prepare a series of substrate dilutions in assay buffer from the stock solution to achieve a range of final concentrations (e.g., 0.1 to 5 times the expected Kₘ).

-

In a 96-well plate or cuvettes, add the diluted substrate solutions.

-

Include a blank control for each substrate concentration containing only the substrate and assay buffer (no enzyme).

-

Equilibrate the plate/cuvettes to the desired assay temperature (e.g., 25°C or 37°C).

-

-

Initiation and Measurement:

-

Initiate the reaction by adding a small volume of the working enzyme solution to each well/cuvette.

-

Immediately start monitoring the decrease in absorbance at the predetermined wavelength (e.g., 340 nm) over time. Collect data at regular intervals (e.g., every 15-30 seconds) for a period sufficient to establish the initial linear rate (e.g., 5-10 minutes).

-

-

Data Analysis:

-

For each substrate concentration, calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot. The rate should be converted to M/s using the Beer-Lambert law (v₀ = (ΔA/min) / (ε * l)), where ε is the change in molar absorptivity and l is the path length.

-

Plot the initial velocities (v₀) against the substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation (v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression software to determine the values of Vₘₐₓ and Kₘ.

-

Calculate kcat from the equation Vₘₐₓ = kcat * [E], where [E] is the final enzyme concentration in the assay.

-

Signaling Pathway Involvement: Chymotrypsin and Protease-Activated Receptors (PARs)

Beyond its digestive role, chymotrypsin can act as a signaling molecule by activating a family of G-protein coupled receptors known as Protease-Activated Receptors (PARs).[4] This is particularly relevant in the gastrointestinal tract. PARs are activated by proteolytic cleavage of their N-terminal domain, which unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor.[5] This initiates intracellular signaling cascades. For example, chymotrypsin can activate PAR1 and PAR2, leading to downstream signaling through G-proteins, which can modulate cellular processes like inflammation and gut homeostasis.[6]

Conclusion

This compound is a valuable tool for the continuous monitoring of proteases that exhibit chymotrypsin-like or thermolysin-like specificity. Its chromogenic properties allow for a straightforward and robust spectrophotometric assay that can be readily adapted for high-throughput screening of enzyme inhibitors or for detailed kinetic characterization of proteases. While specific kinetic data for this substrate is limited in published literature, its structural similarity to other well-characterized substrates allows for its effective application in protease research and drug discovery. The involvement of its target proteases, such as chymotrypsin, in cellular signaling pathways further underscores the importance of such assay tools in understanding complex biological processes.

References

- 1. N-(3-(2-Furyl)acryloyl)phenylalanine | 71115-83-8 | Benchchem [benchchem.com]

- 2. Anomalous pH dependence of kcat-KM in enzyme reactions. Rate constants for the association of chymotrypsin with substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pH and temperature dependences of thermolysin catalysis. Catalytic role of zinc-coordinated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protease-activated receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protease‐activated receptors: An illustrated review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protease-activated Receptor Signaling by Coagulation Proteases in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectrophotometric Characteristics of N-formyl-L-phenylalanyl-L-alanine (FA-Phe-ala-OH): A Technical Guide

This technical guide provides a comprehensive overview of the expected spectrophotometric characteristics of N-formyl-L-phenylalanyl-L-alanine (FA-Phe-ala-OH) and standardized protocols for their experimental determination. Given the absence of specific published data for this tripeptide, this document serves as a foundational resource for researchers, scientists, and drug development professionals, outlining the methodologies required to characterize this and similar N-formyl peptides.

The peptide , this compound, is understood to be N-formyl-L-phenylalanyl-L-alanine. The "FA" prefix denotes an N-terminal formyl group, a feature of significant biological interest as N-formyl peptides are known to be potent chemoattractants for phagocytic leukocytes and are recognized by N-formyl peptide receptors (FPRs) involved in immune responses[1][2]. The spectrophotometric properties of this peptide are primarily dictated by the phenylalanine residue's aromatic side chain and the peptide bonds.

Expected Spectrophotometric Properties

The spectrophotometric analysis of peptides is a cornerstone for their quantification and structural characterization[3][4][5]. For this compound, the key chromophore is the phenyl group of the phenylalanine residue.

1.1 UV-Visible Absorption

Peptides containing aromatic amino acids like phenylalanine exhibit characteristic UV absorption[6]. The phenyl group typically displays a primary absorption maximum around 257 nm with weaker, fine-structured bands. The peptide bonds themselves also contribute to absorption in the far-UV region (around 190-220 nm)[4].

1.2 Fluorescence Spectroscopy

Phenylalanine is a native fluorophore, although its quantum yield is significantly lower than that of tryptophan[7]. Its fluorescence is sensitive to the local microenvironment, making it a useful intrinsic probe for studying peptide conformation, binding interactions, and aggregation[7][8].

Quantitative Data Summary

As specific experimental data for this compound is not available in published literature, the following table is provided as a template for researchers to populate with their empirically determined values. Typical wavelength ranges for phenylalanine-containing peptides are included for reference.

| Parameter | Symbol | Expected Range/Value | Experimentally Determined Value | Units |

| Absorption Properties | ||||

| Molar Absorptivity at λmax | ε | ~150 - 300 (at ~257 nm) | User to Input | M⁻¹cm⁻¹ |

| Absorption Maximum | λₘₐₓ | 250 - 265 | User to Input | nm |

| Fluorescence Properties | ||||

| Excitation Maximum | λₑₓ | ~255 - 265 | User to Input | nm |

| Emission Maximum | λₑₘ | ~280 - 290 | User to Input | nm |

| Quantum Yield | Φf | ~0.02 - 0.04 | User to Input | unitless |

| Fluorescence Lifetime | τ | 1 - 7 | User to Input | ns |

Experimental Protocols

The following sections detail the methodologies for determining the spectrophotometric properties of this compound.

3.1 Protocol: UV-Vis Absorption and Molar Absorptivity Determination

This protocol outlines the steps to measure the UV-Vis absorption spectrum and calculate the molar absorptivity (ε) of this compound, a fundamental parameter for concentration determination via the Beer-Lambert law.

3.1.1 Materials and Equipment

-

This compound peptide, solid form

-

High-purity solvent (e.g., Phosphate-Buffered Saline pH 7.4, Methanol, or Acetonitrile)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes (Class A)

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

3.1.2 Procedure

-

Stock Solution Preparation : Accurately weigh a precise amount of this compound (e.g., 1-2 mg). Dissolve the peptide in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions : Prepare a series of at least five dilutions from the stock solution, covering a concentration range that yields absorbance values between 0.1 and 1.0.

-

Spectrophotometer Setup : Power on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Blanking : Fill a quartz cuvette with the solvent used for dilutions. Place it in the reference and sample holders and perform a baseline correction across the desired wavelength range (e.g., 220 nm to 350 nm).

-

Spectral Measurement :

-

Starting with the lowest concentration, rinse and fill the sample cuvette with the diluted peptide solution.

-

Place the cuvette in the sample holder.

-

Scan the absorbance from 350 nm down to 220 nm.

-

Record the full spectrum and note the absorbance value at the maximum absorption wavelength (λₘₐₓ).

-

Repeat the measurement for all dilutions.

-

-

Data Analysis :

-

Identify the λₘₐₓ from the spectral scan.

-

Create a plot of absorbance at λₘₐₓ versus concentration (M).

-

Perform a linear regression on the data points. The slope of the resulting line is the molar absorptivity (ε) in M⁻¹cm⁻¹, according to the Beer-Lambert law (A = εcl, where path length l = 1 cm).

-

3.2 Protocol: Fluorescence Spectroscopy

This protocol describes how to determine the fluorescence excitation and emission spectra for this compound.

3.2.1 Materials and Equipment

-

This compound solutions (prepared as in section 3.1.2, typically in the low µM range)

-

High-purity solvent

-

Spectrofluorometer

-

Quartz fluorescence cuvettes (1 cm path length, four polished sides)

3.2.2 Procedure

-

Spectrofluorometer Setup : Power on the instrument and allow the lamp to stabilize. Set the excitation and emission slit widths (e.g., 5 nm).

-

Blank Subtraction : Measure the fluorescence spectrum of the solvent-only blank. This background spectrum will be subtracted from the sample spectra.

-

Emission Spectrum Measurement :

-

Set the excitation wavelength to the determined absorption maximum (λₘₐₓ, e.g., 257 nm).

-

Scan the emission wavelengths over a range starting ~10 nm above the excitation wavelength to a higher value (e.g., 270 nm to 400 nm).

-

The peak of the resulting spectrum is the fluorescence emission maximum (λₑₘ).

-

-

Excitation Spectrum Measurement :

-

Set the emission monochromator to the determined emission maximum (λₑₘ).

-

Scan the excitation wavelengths over a range below the emission maximum (e.g., 220 nm to 280 nm).

-

The resulting spectrum should resemble the absorption spectrum, and its peak confirms the optimal excitation wavelength (λₑₓ).

-

-

Data Processing : Subtract the blank spectrum from the sample spectra to correct for solvent Raman scattering and other background signals.

Visualizations

Diagrams created using Graphviz are provided below to illustrate key workflows and relationships relevant to the spectrophotometric analysis of this compound.

Caption: Workflow for Spectrophotometric Characterization of a Peptide.

Caption: Relationship of Variables in the Beer-Lambert Law.

References

- 1. Development of small-molecule fluorescent probes targeting neutrophils via N-formyl peptide receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physicochemical properties of the N-formyl peptide receptor on human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ultraviolet absorption spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ultraviolet Absorption Spectroscopy of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. A Comprehensive Analysis of the Intrinsic Visible Fluorescence Emitted by Peptide/Protein Amyloid-like Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

Core Concepts: The Role of Fmoc-Phe-Ala-OH in Peptide Synthesis

As the compound "FA-Phe-ala-OH" is not found in the public domain, this technical guide focuses on the closely related and widely used N-α-Fmoc-L-phenylalanyl-L-alanine (Fmoc-Phe-Ala-OH). This dipeptide is a fundamental building block in synthetic peptide chemistry, valued for its role in the assembly of more complex peptide structures for research, therapeutic, and biotechnological applications.

Fmoc-Phe-Ala-OH is an N-terminally protected dipeptide. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group crucial for preventing unwanted reactions at the amino terminus during peptide chain elongation.[1][2] This allows for a stepwise and controlled addition of amino acids in a process known as solid-phase peptide synthesis (SPPS).[3][4] The phenylalanine (Phe) and alanine (Ala) residues provide specific physicochemical properties to the final peptide, such as hydrophobicity, which can be critical for biological activity.[5][6]

Synthesis of Fmoc-Phe-Ala-OH

The synthesis of Fmoc-Phe-Ala-OH is typically achieved through solution-phase peptide coupling. This involves the reaction of N-terminally protected Fmoc-phenylalanine with C-terminally protected alanine, followed by the deprotection of the C-terminus. A common strategy involves activating the carboxylic acid of Fmoc-Phe-OH and reacting it with an alanine ester (e.g., methyl or ethyl ester), followed by saponification to yield the final product.

Table 1: Representative Reagents for Fmoc-Phe-Ala-OH Synthesis

| Step | Reagent/Component | Purpose | Typical Conditions |

| Activation | Fmoc-Phe-OH | Starting protected amino acid | - |

| Dicyclohexylcarbodiimide (DCC) or HBTU/HATU | Activating agent for carboxyl group | Room temperature | |

| N-Hydroxysuccinimide (NHS) or HOBt | Reduce racemization and improve coupling | Room temperature | |

| Coupling | Alanine methyl ester hydrochloride | C-terminal amino acid ester | - |

| Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Base to neutralize hydrochloride | 0°C to room temperature | |

| Dichloromethane (DCM) or Dimethylformamide (DMF) | Solvent | - | |

| Saponification | Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) | Hydrolysis of the methyl ester | Room temperature |

| Tetrahydrofuran (THF)/Water | Solvent system | - |

A generalized workflow for the synthesis of Fmoc-Phe-Ala-OH is depicted below.

Caption: A generalized workflow for the solution-phase synthesis of Fmoc-Phe-Ala-OH.

Initial Applications in Research: A Tool for Peptide Assembly

The primary application of Fmoc-Phe-Ala-OH is its use as a dipeptide building block in SPPS.[3][7] This approach is advantageous when a particular dipeptide sequence is prone to difficult coupling or side reactions if added as single amino acids. By incorporating Fmoc-Phe-Ala-OH directly, the synthesis of the target peptide can be more efficient.

Experimental Protocol: Incorporation of Fmoc-Phe-Ala-OH in SPPS

The following is a generalized protocol for the incorporation of Fmoc-Phe-Ala-OH onto a solid support (resin) during peptide synthesis.

Table 2: Generalized SPPS Protocol for Fmoc-Phe-Ala-OH Coupling

| Step | Procedure | Reagents | Purpose | Typical Duration |

| 1. Resin Swelling | The resin is swelled in a suitable solvent. | DMF or DCM | To allow reagents to access reactive sites. | 30-60 min |

| 2. Fmoc Deprotection | The Fmoc group is removed from the resin-bound amino acid. | 20% Piperidine in DMF | To expose the free amine for coupling. | 2 x 10 min |

| 3. Washing | The resin is washed to remove excess deprotection solution. | DMF, DCM | To purify the resin-bound peptide. | 5 x 1 min |

| 4. Coupling | Fmoc-Phe-Ala-OH is activated and coupled to the resin. | Fmoc-Phe-Ala-OH, HBTU/HATU, DIPEA in DMF | To form a new peptide bond. | 1-2 hours |

| 5. Washing | The resin is washed to remove excess reagents. | DMF, DCM | To purify the resin-bound peptide. | 5 x 1 min |

The logical flow of incorporating Fmoc-Phe-Ala-OH into a growing peptide chain during SPPS is illustrated below.

Caption: Workflow for a single cycle of Fmoc-Phe-Ala-OH incorporation in SPPS.

Potential Research Directions and Significance

While primarily a building block, the Phe-Ala motif can be of interest in various research contexts.

-

Bioactive Peptides: The hydrophobic nature of phenylalanine and alanine can contribute to the interaction of peptides with cell membranes.[5] Peptides containing this sequence may be explored for their potential as antimicrobial or anticancer agents.

-

Self-Assembling Materials: Fmoc-dipeptides, particularly those with aromatic residues like phenylalanine, are known to self-assemble into nanomaterials such as hydrogels.[8][9] Fmoc-Phe-Ala-OH could be investigated for its ability to form such structures for applications in tissue engineering and drug delivery.

-

Enzyme Substrates and Inhibitors: Peptides containing the Phe-Ala sequence can be designed as substrates or inhibitors for proteases that recognize hydrophobic residues.

The relationship between the fundamental properties of Fmoc-Phe-Ala-OH and its potential applications is outlined in the following diagram.

Caption: Logical relationship between the properties of Fmoc-Phe-Ala-OH and its research applications.

References

- 1. nbinno.com [nbinno.com]

- 2. Fmoc-Phe-OH | 35661-40-6 | Benchchem [benchchem.com]

- 3. kilobio.com [kilobio.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Fmoc-Phe-OH [cem.com]

- 8. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity FA-Phe-Ala-OH for Researchers and Drug Development Professionals

Introduction

N-(3-(2-Furyl)acryloyl)-L-phenylalanyl-L-alanine (FA-Phe-Ala-OH) is a synthetic tripeptide that has emerged as a valuable tool in biochemical and pharmaceutical research. Its unique chemical structure, incorporating a chromogenic furylacryloyl (FA) group, makes it particularly useful as a substrate for the continuous monitoring of certain peptidase activities. This technical guide provides an in-depth overview of high-purity this compound, including its commercial sources, key quality specifications, and detailed experimental protocols for its application in enzyme kinetics.

Commercial Availability and Specifications

High-purity this compound is available from several commercial suppliers specializing in peptides and biochemical reagents. Researchers should always request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound. Key specifications to consider are outlined in Table 1.

| Parameter | Typical Specification | Supplier Examples |

| Chemical Name | N-(3-(2-Furyl)acryloyl)-L-phenylalanyl-L-alanine | BOC Sciences, Biosynth, MedchemExpress |

| CAS Number | 83803-17-2 | - |

| Molecular Formula | C₁₉H₂₀N₂O₅ | - |

| Molecular Weight | 356.37 g/mol | - |

| Purity (HPLC) | ≥95%, often >98% | All reputable suppliers |

| Appearance | White to off-white powder | - |

| Solubility | Soluble in organic solvents like DMSO and DMF; may require shaking to dissolve in aqueous buffers.[1] | - |

| Storage | Store at -20°C for long-term stability.[] | - |

Core Application: A Chromogenic Substrate for Carboxypeptidase A

The primary application of this compound is as a chromogenic substrate for the kinetic analysis of carboxypeptidase A (CPA) and potentially other related exopeptidases.[1][3] The principle of the assay relies on the change in the ultraviolet (UV) absorbance spectrum of the furylacryloyl group upon enzymatic cleavage of the peptide bond between phenylalanine and alanine.

The intact this compound molecule has a distinct absorbance maximum. When carboxypeptidase A hydrolyzes the C-terminal alanine, the resulting FA-Phe product exhibits a different absorbance profile. This change, typically a decrease in absorbance at a specific wavelength (around 340 nm), can be monitored continuously using a spectrophotometer, allowing for the real-time determination of enzyme activity.[1]

Figure 1: Enzymatic hydrolysis of this compound by Carboxypeptidase A.

Experimental Protocols

The following section provides a detailed methodology for a standard carboxypeptidase A activity assay using this compound. This protocol is synthesized from established methods for similar furylacryloyl-peptide substrates.[1][4][5]

Materials and Reagents:

-

High-purity this compound

-

Carboxypeptidase A (from bovine pancreas)

-

Tris-HCl buffer (50 mM)

-

Sodium Chloride (NaCl) (150 mM)

-

Deionized water

-

Spectrophotometer capable of UV measurements

-

Quartz cuvettes or UV-transparent 96-well plates

Procedure:

-

Preparation of Stock Solutions:

-

Substrate Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of this compound in a minimal amount of DMSO or DMF before diluting with the assay buffer. Due to the hydrophobic nature of the phenylalanine residues, the substrate may require sonication or gentle agitation to fully dissolve.[1]

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 150 mM NaCl. Adjust the pH to 7.5 at 25°C.[1][5]

-

Enzyme Stock Solution: Prepare a stock solution of carboxypeptidase A in a suitable buffer as recommended by the supplier.

-

-

Enzyme Activity Assay (Spectrophotometric):

-

Set the spectrophotometer to measure absorbance at a wavelength between 338 nm and 340 nm.[1][3]

-

Equilibrate the spectrophotometer and the assay buffer to the desired reaction temperature (typically 25°C or 37°C).[3][5]

-

In a quartz cuvette, prepare the reaction mixture by adding the assay buffer and the this compound substrate to a final concentration of 0.5 mM.[1]

-

Initiate the reaction by adding a small volume of the carboxypeptidase A enzyme solution to the cuvette. The final enzyme concentration should be in the range that provides a linear rate of absorbance change for at least 5-10 minutes.

-

Immediately start monitoring the decrease in absorbance over time.

-

The initial rate of the reaction (ΔA/min) is proportional to the enzyme activity.

-

-

Data Analysis:

-

The enzyme activity can be calculated using the Beer-Lambert law, provided the change in the molar extinction coefficient (Δε) between the substrate and the product is known.

-

For kinetic studies, vary the substrate concentration and measure the initial reaction rates to determine Michaelis-Menten parameters (Km and Vmax).[1]

-

Figure 2: General workflow for a carboxypeptidase A assay using this compound.

Applications in Drug Discovery

The robust and continuous nature of the assay using this compound makes it highly suitable for high-throughput screening (HTS) of potential carboxypeptidase A inhibitors. By measuring the reduction in the rate of substrate hydrolysis in the presence of test compounds, researchers can efficiently identify and characterize new drug candidates.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound is involved in or modulates specific cellular signaling pathways. Its primary utility is as an in vitro biochemical tool for studying enzyme activity.

Conclusion

High-purity this compound is a valuable and reliable chromogenic substrate for the kinetic analysis of carboxypeptidase A. Its commercial availability and the straightforward spectrophotometric assay make it an excellent choice for researchers in academia and the pharmaceutical industry. The detailed protocol provided in this guide offers a solid foundation for the implementation of this assay in various research and drug discovery applications.

References

- 1. digitalcommons.andrews.edu [digitalcommons.andrews.edu]

- 3. Characterization of the Substrate Specificity of Human Carboxypeptidase A4 and Implications for a Role in Extracellular Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]

- 5. Enzymatic Assay: Carboxypeptidase [sigmaaldrich.com]

CAS number and molecular weight of FA-Phe-ala-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on the peptide FA-Phe-Ala-OH, also known as Furylacryloyl-L-phenylalanyl-L-alanine. Despite a comprehensive search, detailed experimental protocols and specific signaling pathway involvement for this particular peptide are not extensively documented in publicly available literature. This suggests that this compound may be a niche compound for specialized research applications.

Chemical and Physical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Number | 83803-17-2 | [1] |

| Molecular Weight | 356.37 g/mol | [1] |

| Molecular Formula | C₁₉H₂₀N₂O₅ | [1] |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]propanoic acid | [1] |

| Synonyms | Furylacryloyl-L-phenylalanyl-L-alanine | [1] |

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow:

Solid-phase peptide synthesis is a widely adopted method for the chemical synthesis of peptides. The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

-

Resin Preparation: An appropriate resin, typically functionalized with an amino group, is chosen and prepared.

-

First Amino Acid Coupling: The C-terminal amino acid of the target peptide is coupled to the resin.

-

Deprotection: The N-terminal protecting group (e.g., Fmoc or Boc) of the resin-bound amino acid is removed.

-

Peptide Coupling: The next amino acid in the sequence (in this case, a dipeptide like this compound could potentially be coupled if appropriately activated) is activated and coupled to the deprotected N-terminus of the resin-bound amino acid.

-

Washing: The resin is washed to remove excess reagents and by-products.

-

Repeat Cycle: Steps 3-5 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin support, typically using a strong acid.

-

Purification and Analysis: The crude peptide is purified, commonly by high-performance liquid chromatography (HPLC), and its identity is confirmed by mass spectrometry.

Signaling Pathways and Biological Activity

There is currently no specific information in the public domain detailing the involvement of this compound in any biological signaling pathways or its specific biological activities. Peptides containing phenylalanine and alanine residues are common structural motifs in a vast array of biologically active proteins and peptides, which participate in numerous cellular processes. However, the specific role of the N-terminal furylacryloyl group in modulating the activity of the Phe-Ala dipeptide has not been characterized in the available literature.

Visualizations

As specific signaling pathways for this compound are unknown, a diagram illustrating a generalized workflow for its potential use in solid-phase peptide synthesis is provided below.

Caption: Generalized workflow for solid-phase peptide synthesis.

References

Methodological & Application

Protocol for the Synthesis and Purification of FA-Phe-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and purification of the dipeptide Formyl-L-Phenylalanyl-L-Alanine (FA-Phe-Ala-OH). Two primary synthetic routes are presented: a classical solution-phase synthesis and a more modern solid-phase peptide synthesis (SPPS) approach. Both methods are widely applicable in research and pharmaceutical development for the generation of peptides. Additionally, a comprehensive purification protocol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is detailed to ensure the final product's high purity.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound. These values are representative and may vary depending on the specific experimental conditions and scale.

Table 1: Summary of Expected Yields and Purity for this compound Synthesis

| Synthesis Method | Intermediate/Final Product | Expected Yield (%) | Typical Purity (before purification) (%) |

| Solution-Phase | N-Formyl-L-Phenylalanine | 85-95 | >98 |

| FA-Phe-Ala-OMe | 70-85 | 80-90 | |

| This compound | 80-90 | 75-85 | |

| Solid-Phase | This compound (crude) | 60-80 | 70-85 |

| Purification | This compound (after RP-HPLC) | 70-85 (recovery) | >98 |

Table 2: Characterization Data for this compound

| Analytical Technique | Expected Result |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 293.12 m/z, [M+Na]⁺ = 315.10 m/z |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 1.2-1.4 (d, 3H, Ala-CH₃), 2.8-3.1 (m, 2H, Phe-CH₂), 4.2-4.4 (m, 1H, Ala-αH), 4.5-4.7 (m, 1H, Phe-αH), 7.1-7.3 (m, 5H, Phe-ArH), 8.0-8.2 (s, 1H, Formyl-H), 8.2-8.4 (d, 1H, Ala-NH), 8.5-8.7 (d, 1H, Phe-NH), 12.5-12.8 (br s, 1H, COOH) |

| RP-HPLC | Single major peak with a retention time dependent on the specific column and gradient. |

Experimental Protocols

I. Solution-Phase Synthesis of this compound

This method involves the stepwise synthesis of the dipeptide in a solvent, with purification of intermediates at each stage.

A. Synthesis of N-Formyl-L-Phenylalanine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend L-phenylalanine (1 equivalent) in formamide (5-10 equivalents).

-

Reaction: Heat the slurry to 120-130°C and maintain for 2-4 hours. The reaction mixture should become a clear solution.

-

Work-up: Cool the reaction mixture to room temperature. Add the mixture to ice-water with stirring.

-

Isolation: The N-formyl-L-phenylalanine will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[1]

B. Esterification of L-Alanine

-

Reaction Setup: Suspend L-alanine (1 equivalent) in methanol.

-

Reaction: Cool the suspension to 0°C and bubble dry HCl gas through the mixture until saturation, or add thionyl chloride (1.2 equivalents) dropwise. Allow the reaction to stir at room temperature overnight.

-

Isolation: Remove the solvent under reduced pressure to obtain L-alanine methyl ester hydrochloride as a white solid.

C. Coupling of N-Formyl-L-Phenylalanine and L-Alanine Methyl Ester

-

Reaction Setup: Dissolve N-formyl-L-phenylalanine (1 equivalent) and L-alanine methyl ester hydrochloride (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Neutralization: Add a tertiary amine base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1 equivalent), to neutralize the hydrochloride salt.

-

Coupling: Cool the solution to 0°C and add dicyclohexylcarbodiimide (DCC) (1.1 equivalents).[2] Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

-

Work-up: The by-product, dicyclohexylurea (DCU), will precipitate. Remove the DCU by filtration.

-

Extraction: Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Concentrate the solution under reduced pressure to yield the crude dipeptide ester, FA-Phe-Ala-OMe.

D. Saponification of the Dipeptide Ester

-

Reaction: Dissolve the crude FA-Phe-Ala-OMe in a mixture of methanol and water. Add 1 M sodium hydroxide solution (1.1 equivalents) and stir at room temperature for 1-2 hours.

-

Acidification: Monitor the reaction by TLC. Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude this compound.

II. Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc Strategy)

SPPS offers a more streamlined approach where the growing peptide chain is anchored to a solid support.

A. Resin Preparation and First Amino Acid Loading

-

Resin Swelling: Swell a suitable resin (e.g., Wang resin for a C-terminal acid) in DMF for 1-2 hours in a reaction vessel.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents), a coupling reagent like HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

-

Loading: Drain the DMF from the swollen resin and add the activated Fmoc-Ala-OH solution. Agitate the mixture for 2-4 hours.

-

Capping (Optional): To block any unreacted sites on the resin, treat with a solution of acetic anhydride and DIPEA in DMF.

-

Washing: Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

B. Dipeptide Elongation

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group.[3]

-

Washing: Wash the resin extensively with DMF to remove piperidine and the cleaved Fmoc adduct.

-

Coupling of N-Formyl-L-Phenylalanine:

-

Activate N-formyl-L-phenylalanine (3 equivalents) with HBTU/HOBt/DIPEA in DMF as described above.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Washing: Wash the resin with DMF, DCM, and methanol.

C. Cleavage from Resin

-

Cleavage Cocktail: Prepare a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) in a ratio of 95:2.5:2.5.

-

Cleavage: Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

-

Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

-

Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude this compound under vacuum.

III. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying peptides to a high degree of homogeneity.[4]

-

Column: A C18 stationary phase column is typically used for peptide purification.

-

Mobile Phase:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of Solvent A or a mixture of Solvent A and B.

-

Inject the sample onto the equilibrated RP-HPLC column.

-

Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% Solvent B over 30-60 minutes).

-

Monitor the elution profile at 210-220 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and freeze-dry to obtain the final this compound product as a white fluffy powder.

Mandatory Visualizations

References

- 1. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. Solution-Phase Synthesis of Dipeptides: A Capstone Project That Employs Key Techniques in an Organic Laboratory Course | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for the Use of FA-Phe-Ala-OH in Enzyme Kinetics Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-(2-Furyl)acryloyl)-L-phenylalanyl-L-alanine (FA-Phe-Ala-OH) is a chromogenic dipeptide substrate utilized in the kinetic analysis of various proteases, most notably carboxypeptidases and thermolysin. The furylacryloyl (FA) group at the N-terminus allows for continuous spectrophotometric monitoring of enzymatic activity. Upon cleavage of the peptide bond between phenylalanine and alanine, the electronic environment of the FA moiety is altered, leading to a decrease in absorbance, typically monitored around 338-340 nm.[1][2] This property makes this compound and similar N-furylacryloyl-peptides invaluable tools for determining key enzyme kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat), which are crucial for characterizing enzyme efficiency and for the screening of potential inhibitors in drug discovery.

Data Presentation

The kinetic parameters of enzymes are essential for understanding their catalytic efficiency and substrate specificity. The following table summarizes the kinetic constants for human carboxypeptidase A4 (CPA4) with this compound and other related N-furylacryloyl-dipeptide substrates.

| Substrate | Enzyme | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (μM⁻¹s⁻¹) |

| FA-Phe-Ala | Human Carboxypeptidase A4 | 300 ± 40 | 110 ± 10 | 0.37 |

| FA-Phe-Phe | Human Carboxypeptidase A4 | 80 ± 10 | 180 ± 10 | 2.25 |

| FA-Phe-Leu | Human Carboxypeptidase A4 | 250 ± 30 | 140 ± 10 | 0.56 |

| FA-Phe-Val | Human Carboxypeptidase A4 | 1600 ± 200 | 130 ± 10 | 0.08 |

| FA-Phe-Met | Human Carboxypeptidase A4 | 900 ± 100 | 150 ± 10 | 0.17 |

| FA-Phe-Ile | Human Carboxypeptidase A4 | 1300 ± 200 | 80 ± 5 | 0.06 |

| FA-Phe-Trp | Human Carboxypeptidase A4 | 500 ± 60 | 400 ± 20 | 0.80 |

*Data adapted from a study on the substrate specificity of human carboxypeptidase A4. The optimal pH for the cleavage of FA-Phe-Ala by CPA4 is in the range of 8.5–9.[1]

Experimental Protocols

This section provides a detailed methodology for a continuous spectrophotometric assay to determine the kinetic parameters of a protease using this compound as the substrate.

Materials

-

This compound substrate

-

Purified enzyme (e.g., Carboxypeptidase A or Thermolysin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 0.15 M NaCl, pH 8.5 for Carboxypeptidase A4)[1]

-

Enzyme Dilution Buffer (appropriate for the stability of the enzyme)

-

UV-transparent cuvettes or microplates

-

Spectrophotometer capable of reading in the UV range (e.g., 338 nm) and maintaining a constant temperature.

Reagent Preparation

-

This compound Stock Solution:

-

Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO) or ethanol.

-

Store the stock solution at -20°C, protected from light.

-

On the day of the experiment, dilute the stock solution to the desired starting concentration in the Assay Buffer. It is recommended to prepare a series of substrate concentrations to determine K_m.

-

-

Enzyme Solution:

-

Prepare a stock solution of the purified enzyme at a known concentration in a buffer that ensures its stability.

-

On the day of the experiment, dilute the enzyme stock to the final working concentration in the cold Enzyme Dilution Buffer. The final enzyme concentration should be chosen to ensure a linear rate of substrate hydrolysis for the duration of the assay.

-

Assay Procedure

-

Spectrophotometer Setup:

-

Reaction Mixture Preparation:

-

Pipette the required volume of Assay Buffer into a cuvette.

-

Add the desired volume of the diluted this compound solution to the cuvette and mix gently.

-

Place the cuvette in the spectrophotometer and allow the temperature to equilibrate for 3-5 minutes.

-

-

Initiation of the Reaction and Data Acquisition:

-

Initiate the enzymatic reaction by adding a small volume of the diluted enzyme solution to the cuvette.

-

Immediately start recording the absorbance at regular intervals (e.g., every 10 seconds) for a set period (e.g., 5-10 minutes). The initial rate of the reaction should be linear.

-

Run a blank reaction containing all components except the enzyme to correct for any non-enzymatic hydrolysis of the substrate.

-

Data Analysis

-

Calculate the Initial Rate of Reaction (v₀):

-

Plot the absorbance versus time for each substrate concentration.

-

Determine the initial linear slope of the curve (ΔA/min).

-

Convert the rate of change in absorbance to the rate of substrate consumption using the Beer-Lambert law:

-

v₀ (μmol/min) = (ΔA/min) / (ε * l) * V

-

Where:

-

ΔA/min is the initial rate of absorbance change.

-

ε is the molar extinction coefficient of the FA-Phe product (in M⁻¹cm⁻¹).

-

l is the path length of the cuvette (typically 1 cm).

-

V is the total reaction volume (in L).

-

-

-

-

Determine Kinetic Parameters:

-

Plot the initial reaction rates (v₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the K_m and V_max values.

-

Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/v₀ vs 1/[S]), to estimate K_m and V_max.

-

Calculate the catalytic efficiency (k_cat/K_m) where k_cat = V_max / [E]t, with [E]t being the total enzyme concentration.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for enzyme kinetics using this compound.

Catalytic Mechanism of Carboxypeptidase A

Caption: Simplified catalytic mechanism of Carboxypeptidase A.

Catalytic Mechanism of Thermolysin

Caption: Simplified catalytic mechanism of Thermolysin.

References

Application Note: Mass Spectrometry Protocol for the Characterization of FA-Phe-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract